3-(3,6-Dimethylpyridazin-4-yl)propanoic acid
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Overview
Description
3-(3,6-Dimethylpyridazin-4-yl)propanoicacid is a chemical compound characterized by a pyridazine ring substituted with two methyl groups at positions 3 and 6, and a propanoic acid moiety at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Dimethylpyridazin-4-yl)propanoicacid typically involves the reaction of 3,6-dimethylpyridazine with a suitable propanoic acid derivative. One common method includes the use of a Grignard reagent, where 3,6-dimethylpyridazine is reacted with a propanoic acid chloride in the presence of a catalyst such as magnesium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Dimethylpyridazin-4-yl)propanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3,6-Dimethylpyridazin-4-yl)propanoicacid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(3,6-Dimethylpyridazin-4-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Pyridyl)propanoic acid
- 2-Pyridinepropionic acid
- 3-(4-Pyridinyl)propanoic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-(3,6-Dimethylpyridazin-4-yl)propanoicacid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(3,6-dimethylpyridazin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(3-4-9(12)13)7(2)11-10-6/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
QKDXZQXKORFTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CCC(=O)O |
Origin of Product |
United States |
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